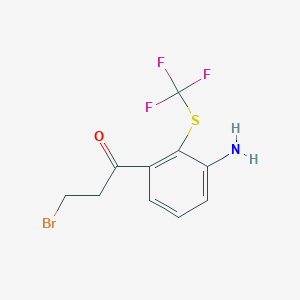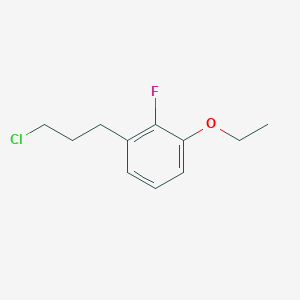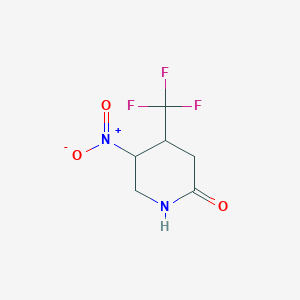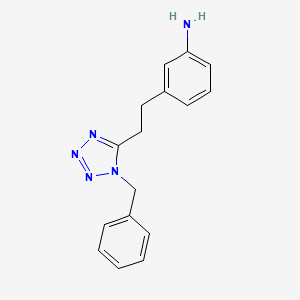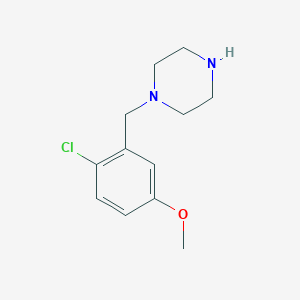
4-Chloro-3-(piperazin-1-ylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(piperazin-1-ylmethyl)phenol is a chemical compound that features a phenol group substituted with a chlorine atom at the fourth position and a piperazine moiety at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(piperazin-1-ylmethyl)phenol typically involves the reaction of 4-chlorophenol with piperazine. One common method is the Mannich reaction, where formaldehyde is used as a methylene bridge to link the piperazine to the phenol ring. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, to deprotonate the nucleophile.
Major Products
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Various substituted phenols depending on the nucleophile used
Applications De Recherche Scientifique
4-Chloro-3-(piperazin-1-ylmethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of phenolic compounds on biological systems.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(piperazin-1-ylmethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The piperazine moiety can interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-(methylamino)methylphenol
- 4-Chloro-3-(ethylamino)methylphenol
- 4-Chloro-3-(dimethylamino)methylphenol
Uniqueness
4-Chloro-3-(piperazin-1-ylmethyl)phenol is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The piperazine moiety enhances the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold in drug design.
Propriétés
Formule moléculaire |
C12H17ClN2O |
|---|---|
Poids moléculaire |
240.73 g/mol |
Nom IUPAC |
1-[(2-chloro-5-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2O/c1-16-11-2-3-12(13)10(8-11)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
Clé InChI |
HIAKBVXQCGALDB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Cl)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


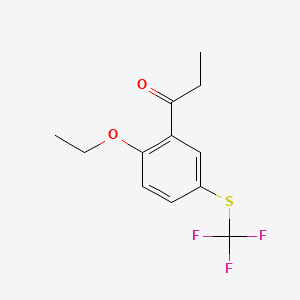
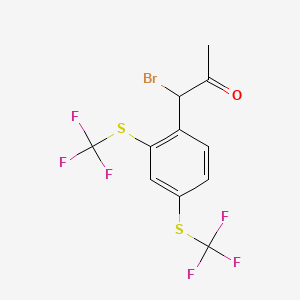
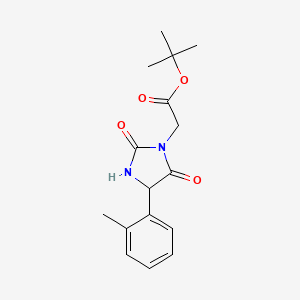
![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B14052929.png)
![tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14052936.png)


